6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil
Overview
Description
6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil is a derivative of uracil, a nucleic acid base, modified to include amino and cyclopentanecarbonyl groups. This modification aims to explore novel chemical and biological properties.
Synthesis Analysis
The synthesis of novel uracil analogues often involves intramolecular cycloaddition reactions, providing a route to diverse structures with potential biological significance (Bhuyan, Sandhu, & Lekhok, 1998). Moreover, 6-aminouracils serve as precursors for synthesizing numerous derivatives, highlighting efficient methods for creating biologically and pharmaceutically significant compounds (Debnath, Purkayastha, Kirillov, Ganguly, & Misra, 2017).
Scientific Research Applications
Scientific Research Applications of Uracil Derivatives
Uracil derivatives have been explored for their roles in biological systems, potential therapeutic applications, and as components in synthetic chemistry. Although the exact compound mentioned was not found, uracil and its derivatives are known to play significant roles in:
Chemical Synthesis and Drug Design : Uracil forms the basis for several therapeutic agents, including chemotherapeutic drugs like 5-fluorouracil (5-FU) and its prodrugs (e.g., uracil-tegafur) (Takiuchi & Ajani, 1998). The synthesis of uracil derivatives often focuses on enhancing the therapeutic index of drugs, improving their pharmacokinetic properties, or reducing toxicity.
Biological Activities and Pharmacology : Many uracil derivatives exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The structure-activity relationships of pyrimidine derivatives, including uracil, have been reviewed, highlighting their diverse biological activities and potential as lead molecules for developing new therapeutic agents (Natarajan et al., 2022).
Advanced Materials and Nanotechnology : Uracil and its derivatives are also being investigated for their utility in creating advanced materials. For example, uracil-functionalized surfaces and nanoparticles may be used for targeted drug delivery systems or as part of biosensors.
Agricultural Sciences : Some uracil derivatives serve as herbicides or plant growth regulators, illustrating the chemical's versatility beyond pharmaceutical applications.
properties
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)cyclopentanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-15-9(13)8(11(18)16(2)12(15)19)14-10(17)7-5-3-4-6-7/h7H,3-6,13H2,1-2H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPULTBHBMZPYTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403429 | |
Record name | AC1NAHCJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil | |
CAS RN |
887352-43-4 | |
Record name | AC1NAHCJ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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